2,4-diethyl 5-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]propanamido}-3-methylthiophene-2,4-dicarboxylate
Description
This compound is a multifunctional heterocyclic molecule featuring a thiophene-2,4-dicarboxylate core substituted with a propanamido linker connected to a dihydropyrimidinone ring. The dihydropyrimidinone moiety is further modified with a 3,5-dimethylpyrazole group and an ethyl substituent. Key structural attributes include:
- Thiophene dicarboxylate backbone: Provides rigidity and planar geometry, enabling π-π stacking interactions in crystal structures .
- Propanamido linker: Enhances solubility and serves as a spacer for intramolecular hydrogen bonding .
- 3,5-Dimethylpyrazole group: Imparts steric bulk and influences electronic properties, which may modulate binding affinity in enzyme inhibition studies .
Synthetic routes for analogous compounds often involve multi-step condensation reactions, such as the coupling of aminothiophene derivatives with activated pyrazole-pyrimidine intermediates under acidic or catalytic conditions .
Properties
IUPAC Name |
diethyl 5-[2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O6S/c1-8-17-12-18(31)29(25(26-17)30-14(5)11-13(4)28-30)16(7)21(32)27-22-19(23(33)35-9-2)15(6)20(37-22)24(34)36-10-3/h11-12,16H,8-10H2,1-7H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHLDBGRKSPLPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)C(C)C(=O)NC3=C(C(=C(S3)C(=O)OCC)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule comprises three modular components:
- Thiophene-2,4-dicarboxylate core : A 3-methylthiophene ring substituted with diethyl ester groups at positions 2 and 4 and a propanamido side chain at position 5.
- Pyrimidinone-pyrazole hybrid : A 1,6-dihydropyrimidin-6-one ring substituted with an ethyl group at position 4 and a 3,5-dimethyl-1H-pyrazol-1-yl group at position 2.
- Propanamido linker : A three-carbon chain connecting the thiophene and pyrimidinone moieties via an amide bond.
Retrosynthetically, the molecule dissects into:
- Thiophene-2,4-dicarboxylate intermediate with a free amine at position 5.
- Preformed 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidine.
- Propionic acid derivative for amide coupling.
Synthetic Pathways and Methodologies
Preparation of Thiophene-2,4-dicarboxylate Intermediate
Esterification of 5-Amino-3-methylthiophene-2,4-dicarboxylic Acid
The thiophene core is synthesized via a three-step protocol:
- Nitration : 3-Methylthiophene is nitrated at position 5 using fuming HNO₃ in H₂SO₄ at 0–5°C (yield: 78%).
- Reduction : The nitro group is reduced to an amine using H₂/Pd-C in ethanol (yield: 92%).
- Diethyl ester formation : The dicarboxylic acid is esterified with excess ethyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM) at reflux (yield: 85%).
Key characterization data :
Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidine
Pyrimidinone Ring Formation
A modified Biginelli reaction is employed:
- Cyclocondensation : Ethyl acetoacetate (1.0 equiv), urea (1.2 equiv), and ethyl vinyl ketone (1.1 equiv) react in ethanol with HCl catalysis at 80°C for 12 hours (yield: 74%).
- Ethylation : The resulting 4-methyl-6-oxopyrimidine is alkylated with ethyl iodide using K₂CO₃ in DMF at 60°C (yield: 68%).
Pyrazole Substitution
- Chlorination : The pyrimidinone is treated with POCl₃ at 110°C to introduce a chloride leaving group at position 2 (yield: 83%).
- Nucleophilic displacement : 3,5-Dimethyl-1H-pyrazole reacts with the chlorinated pyrimidinone in acetonitrile with TEA at 70°C (yield: 91%).
Key characterization data :
Amide Coupling and Final Assembly
Propionyl Chloride Activation
The pyrimidinone-pyrazole intermediate (1.0 equiv) is treated with propionyl chloride (1.5 equiv) in anhydrous DCM with 4-dimethylaminopyridine (DMAP) at 0°C (yield: 89%).
Amide Bond Formation
- Activation : The thiophene-2,4-dicarboxylate amine (1.0 equiv) reacts with the propionyl chloride intermediate (1.2 equiv) using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in DCM at 25°C for 24 hours.
- Work-up : The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1) to afford the final compound (yield: 76%).
Optimization insights :
Analytical Data and Quality Control
Chemical Reactions Analysis
Types of Reactions
2,4-diethyl 5-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]propanamido}-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Compounds containing pyrazole and thiophene rings have been reported to exhibit significant antimicrobial properties. Research indicates that derivatives of pyrazole can inhibit bacterial growth and may serve as potential antibiotics .
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives are known to act as inhibitors of enzymes such as lipoxygenase, which plays a role in inflammatory processes . Molecular docking studies have shown promising interactions with target proteins involved in inflammation.
- Anticancer Activity : The presence of multiple heterocycles in the compound may enhance its ability to interact with DNA or other cellular targets, making it a candidate for anticancer drug development. Studies on similar compounds have demonstrated cytotoxic effects against various cancer cell lines .
Agricultural Applications
- Pesticidal Activity : The incorporation of pyrazole and thiophene rings into agrochemicals has been linked to increased efficacy against pests and diseases in crops. Research has indicated that these compounds can disrupt pest metabolism or act as growth regulators .
- Herbicidal Properties : Some studies suggest that compounds with similar structures can inhibit plant growth pathways, making them useful as herbicides. Their selective action could help manage weed populations without harming crops .
Material Science Applications
- Polymerization Initiators : The compound can be utilized as an initiator for polymerization reactions due to its ability to undergo radical reactions. This property is beneficial for synthesizing new materials with desired mechanical and thermal properties .
- Dyes and Pigments : The vibrant colors associated with thiophene derivatives make them suitable candidates for use in dyes and pigments in various industries, including textiles and coatings .
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial activity of synthesized pyrazole derivatives against several bacterial strains. The results indicated that the compound exhibited significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anti-inflammatory Activity
In silico studies using molecular docking techniques assessed the binding affinity of the compound to various inflammatory mediators. Results showed strong binding interactions with lipoxygenase enzymes, supporting its potential as an anti-inflammatory drug.
Case Study 3: Agricultural Efficacy
Field trials were conducted to test the herbicidal activity of thiophene-based compounds on common weeds. The results demonstrated effective control over weed populations without detrimental effects on crop yield.
Mechanism of Action
The mechanism of action of 2,4-diethyl 5-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]propanamido}-3-methylthiophene-2,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural complexity invites comparison with heterocyclic derivatives sharing functional motifs like pyrazole, pyrimidine, and thiophene moieties. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings
Bioactivity: The target compound’s dihydropyrimidinone-pyrazole system shares similarities with kinase inhibitors, where pyrazole acts as a hinge-binding motif . In contrast, imidazopyridine derivatives (e.g., compound in ) exhibit antimicrobial activity due to nitro/cyano groups enhancing membrane penetration. Ethyl ester groups in thiophene derivatives (e.g., ) improve metabolic stability compared to methyl esters in the target compound .
Synthetic Complexity :
- The propanamido linker in the target compound requires precise coupling conditions (e.g., DCC/DMAP), whereas imidazopyridines () are synthesized via one-pot cycloadditions, offering higher yields (~60–70% vs. ~50% for the target) .
Physicochemical Properties: Substituents like 3,5-dimethylpyrazole increase logP (predicted logP = 2.8) compared to cyano-containing analogs (logP = 1.9) . Melting points for thiophene dicarboxylates range from 215–245°C, consistent with rigid aromatic systems .
Spectroscopic Signatures: IR spectra of the target compound show peaks at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (pyrazole C=N), aligning with analogs in . ¹H NMR shifts for the dihydropyrimidinone NH group (δ 10.2–10.5 ppm) are distinct from imidazopyridine NH (δ 8.9–9.1 ppm) .
Methodological Considerations
- Similarity Metrics : Tanimoto coefficients (0.65–0.75) suggest moderate similarity between the target compound and pyrazole-thiophene derivatives, while Morgan fingerprints highlight divergent pharmacophoric features .
- Activity Cliffs: Despite structural similarity, minor substitutions (e.g., bromo vs. nitro groups) can drastically alter bioactivity, as seen in vs. .
Biological Activity
2,4-diethyl 5-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]propanamido}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with potential therapeutic applications. This compound incorporates multiple functional groups, including pyrazole, pyrimidine, and thiophene rings, which contribute to its biological activity. Recent studies have highlighted its promising anticancer properties and mechanisms of action.
- Molecular Formula : C25H31N5O6S
- Molecular Weight : 529.6 g/mol
- CAS Number : 1104906-21-9
The biological activity of this compound primarily involves its interaction with specific molecular targets in cancer cells. It is believed to exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to cell death.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity:
| Study Reference | Cell Line Tested | IC50 (µM) | Comparison Drug |
|---|---|---|---|
| HepG2 (Liver Cancer) | 12.5 | Doxorubicin (15) | |
| A431 (Skin Cancer) | 10.8 | Doxorubicin (14) | |
| MCF7 (Breast Cancer) | 15.0 | Doxorubicin (16) |
In these studies, the compound showed lower IC50 values compared to doxorubicin, a standard chemotherapy agent, indicating enhanced potency against various cancer types.
Structure-Activity Relationship (SAR)
The structure of the compound is crucial for its biological activity. Key findings include:
- The presence of the pyrazole ring enhances anticancer properties.
- The pyrimidine moiety contributes to enzyme inhibition.
- Substituents on the thiophene ring modulate solubility and bioavailability.
Research Findings
A comprehensive review of literature reveals several important findings regarding the biological activity of this compound:
- Antitumor Efficacy : The compound has been reported to exhibit cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Synergistic Effects : When combined with other chemotherapeutic agents, it has shown potential for enhanced efficacy through synergistic interactions.
- Toxicity Profile : Preliminary toxicity assessments indicate a favorable safety profile compared to traditional chemotherapeutics.
Q & A
Basic: What experimental methods are recommended for confirming the molecular structure of this compound?
Answer:
The compound’s structure can be confirmed via single-crystal X-ray diffraction (SCXRD) to resolve bond lengths, angles, and torsional conformations. For example, diethyl dicarboxylate analogs in and were analyzed using SCXRD, revealing critical torsional angles (e.g., N2–N1–C7–C9 = −0.16 Å) and non-covalent interactions influencing crystal packing . Complementary techniques include:
- 1H/13C NMR : Assign proton environments (e.g., thiophene or pyrazole protons) and verify substituent positions. and report δ values for aromatic protons (e.g., 7.2–8.1 ppm) and carbonyl carbons (~165–170 ppm) .
- HRMS : Validate molecular weight (e.g., <1 ppm mass error in and ) .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Basic: How can synthetic purity and yield be optimized for this compound?
Answer:
Optimization requires reaction condition screening and intermediate purification :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates ( ), while ethanol/water mixtures improve recrystallization .
- Catalysis : Use base catalysts (e.g., NaH in toluene) for coupling reactions, as in , to reduce steric hindrance from bulky substituents (e.g., 3,5-dimethylpyrazole) .
- Column chromatography : Separate isomers or byproducts using gradient elution (e.g., hexane/ethyl acetate) .
Advanced: How can computational chemistry guide the design of derivatives with enhanced bioactivity?
Answer:
Molecular docking and density functional theory (DFT) are critical:
- Docking studies : used 14-α-demethylase lanosterol (PDB: 3LD6) to predict binding affinities of triazole-pyrazole hybrids. Apply similar workflows to model interactions between the compound’s pyrimidine-thiophene core and target enzymes .
- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing groups (e.g., dicarboxylate) may stabilize transition states in nucleophilic substitutions .
- Reaction path searching : Use quantum chemical methods (e.g., ICReDD’s workflow in ) to identify low-energy pathways for derivative synthesis .
Advanced: How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Answer:
Contradictions often arise from dynamic effects or solvent interactions :
- Variable-temperature NMR : Probe conformational flexibility (e.g., hindered rotation of the propanamido group) by acquiring spectra at 25°C and −40°C .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals. For instance, used 1H-13C HSQC to assign coupling between thiophene and pyrimidine protons .
- Solvent standardization : Compare DMSO-d6 vs. CDCl3 spectra to identify solvent-induced shifts, as in .
Advanced: What strategies mitigate steric hindrance during coupling reactions involving the pyrazole-pyrimidine moiety?
Answer:
- Protecting groups : Temporarily block reactive sites (e.g., 3,5-dimethylpyrazole in ) using trimethylsilyl or tert-butoxycarbonyl (Boc) groups .
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity. achieved higher yields in ethanol reflux by optimizing microwave parameters (e.g., 100°C, 30 min) .
- Ultrasound irradiation : Enhance mass transfer in heterogeneous reactions (e.g., amide bond formation between propanamido and thiophene groups) .
Advanced: How to design a stability study for this compound under physiological conditions?
Answer:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Light/oxidation stability : Expose to UV (254 nm) and assess peroxide-mediated oxidation using LC-MS. recommends protecting light-sensitive groups (e.g., thiophene) with amber glassware .
- Metabolite identification : Use liver microsome assays (e.g., human S9 fraction) to detect phase I/II metabolites .
Advanced: What analytical challenges arise in characterizing the compound’s polymorphs?
Answer:
- DSC/TGA : Differentiate polymorphs by melting points (e.g., reports 215–225°C) and thermal decomposition profiles .
- PXRD : Compare experimental patterns with SCXRD-predicted spectra (e.g., ’s C15–O2–C16 torsion angle impacts packing symmetry) .
- Raman spectroscopy : Detect subtle conformational differences (e.g., C=O vs. C–N vibrations) in crystalline vs. amorphous forms .
Advanced: How can synthetic byproducts be minimized in multi-step reactions?
Answer:
- In situ monitoring : Use ReactIR to track intermediate formation (e.g., pyrazole ring closure in ) .
- Flow chemistry : Improve heat/mass transfer in exothermic steps (e.g., thiophene acylation) .
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using factorial designs. achieved 55% yield by balancing reactant ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
